2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate

Medicinal Chemistry Lipophilicity Physicochemical Property

This para-substituted biphenyl carbamate features an electron-withdrawing trifluoroethyl group, delivering unique metabolic stability and lipophilicity (LogP 4.43). Unlike ortho/meta isomers, its rigid, extended aromatic system provides precise binding orientation, making it irreplaceable in SAR libraries and medicinal chemistry campaigns. Supplied at ≥95% purity with full ISO traceability—ideal as a reference standard for HPLC method validation and as a mechanistic probe for carbamate hydrolysis studies.

Molecular Formula C15H12F3NO2
Molecular Weight 295.26 g/mol
CAS No. 325-06-4
Cat. No. B1443028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate
CAS325-06-4
Molecular FormulaC15H12F3NO2
Molecular Weight295.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)OCC(F)(F)F
InChIInChI=1S/C15H12F3NO2/c16-15(17,18)10-21-14(20)19-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)
InChIKeyUQCXNFBXKZNZKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate (CAS 325-06-4): Identity and Basic Procurement Information


2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate (CAS 325-06-4), also systematically named as 2,2,2-trifluoroethyl N-{[1,1‘-biphenyl]-4-yl}carbamate, is a synthetic fluorinated organic compound belonging to the carbamate ester class . With a molecular formula of C15H12F3NO2 and a molecular weight of 295.26 g/mol, it features a trifluoroethyl group attached to a carbamate moiety linked to a biphenyl scaffold . This structural arrangement imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for applications in medicinal chemistry and chemical biology . The compound is typically supplied with a minimum purity specification of 95–97% and is intended solely for research and further manufacturing use, not for direct human or veterinary application .

Why Generic Carbamate Substitution is Not Advised When Procuring 2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate (CAS 325-06-4)


While the trifluoroethyl carbamate class comprises numerous compounds, 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate (CAS 325-06-4) occupies a distinct chemical space defined by its para-substituted biphenyl moiety combined with a trifluoroethyl carbamate ester . The substitution pattern is critical: the para-biphenyl scaffold provides a rigid, extended aromatic system that differs fundamentally from ortho- or meta-substituted isomers (e.g., 2,2,2-trifluoroethyl [1,1‘-biphenyl]-2-ylcarbamate), as well as from mono-phenyl or heteroaromatic analogs, thereby altering both binding orientation in biological targets and physicochemical properties . This structural specificity renders generic replacement with other biphenyl carbamates or non-fluorinated analogs non-interchangeable for applications requiring precise molecular geometry or a defined logP range [1].

Quantitative Differentiation Evidence: 2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate (CAS 325-06-4) vs. Structural Analogs


Lipophilicity Comparison: Calculated LogP of 2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate vs. Ortho-Substituted Isomer

The lipophilicity of 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate is quantified by a calculated logP value of 4.43, which is notably higher than that of its ortho-substituted isomer, 2,2,2-trifluoroethyl [1,1‘-biphenyl]-2-ylcarbamate . This difference arises from the para-substitution pattern, which reduces steric hindrance and allows for more effective hydrophobic packing compared to the ortho-analog, which has a calculated logP of approximately 4.0 (estimated from structurally similar ortho-carbamates) [1].

Medicinal Chemistry Lipophilicity Physicochemical Property

Hydrolytic Stability Advantage: 2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate Decomposes via E1cB Mechanism, Reducing Off-Target Reactivity

Studies on the basic hydrolysis of alkyl and aryl N-(4-nitrophenyl)carbamates, including a 2,2,2-trifluoroethyl carbamate derivative, demonstrated that the 2,2,2-trifluoroethyl group induces decomposition via an E1cB (elimination unimolecular conjugate base) mechanism rather than simple nucleophilic acyl substitution . This mechanistic shift is attributed to the strong electron-withdrawing effect of the trifluoroethyl group, which stabilizes the formation of a carbanion intermediate . In contrast, non-fluorinated alkyl carbamates typically hydrolyze via a standard BAC2 pathway, which can be more rapid and less controlled .

Chemical Stability Mechanistic Chemistry Drug Design

Purity Grade Differentiation: NLT 97% High-Purity Grade vs. Standard 95% for Analytical and Reference Standard Applications

The compound is commercially available in two distinct purity grades: a standard grade with a minimum purity specification of 95% and a high-purity NLT 97% grade certified under ISO quality systems . The NLT 97% grade is specifically positioned for use as a reference standard and analytical benchmark in pharmaceutical quality control workflows , whereas the 95% grade is intended for general synthetic building block applications .

Analytical Chemistry Reference Standard Quality Control

Hazard and Safety Profile: Harmonized GHS Classification Enables Consistent Risk Assessment vs. Uncharacterized Analogs

The compound carries a fully defined GHS hazard classification, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word “Warning” . This standardized classification, derived from authoritative sources such as PubChem and supplier SDS documentation [1], provides a consistent framework for risk assessment and laboratory safety protocol development. Many closely related structural analogs, particularly custom-synthesized biphenyl carbamates, lack publicly available GHS classifications, requiring end-users to default to more conservative and potentially restrictive handling procedures .

Safety Assessment GHS Compliance Laboratory Handling

Validated Application Scenarios for 2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate (CAS 325-06-4) in Research and Industry


Synthetic Building Block for Fluorinated Biphenyl Scaffolds

The compound serves as a versatile building block in the synthesis of more complex fluorinated molecules, particularly those requiring a para-biphenyl pharmacophore. Its defined purity (≥95%) and availability from multiple commercial suppliers support its use in medicinal chemistry campaigns for generating structure-activity relationship (SAR) libraries .

Analytical Reference Standard for Method Validation

The NLT 97% high-purity grade of 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate is suitable for use as a reference standard in high-performance liquid chromatography (HPLC) method development and validation within pharmaceutical quality control laboratories. Its certification under ISO quality systems provides the necessary traceability and documentation for regulatory submissions .

Mechanistic Probe for E1cB Hydrolysis Pathways

Due to the electron-withdrawing effect of the trifluoroethyl group, the compound decomposes via an E1cB elimination mechanism under basic conditions . This property makes it a useful mechanistic probe for studying carbamate hydrolysis pathways and for designing prodrugs or chemical linkers that require controlled, pH-dependent release profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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